molecular formula C29H42NO11P B587400 Fosinoprilat acyl-beta-D-glucuronide CAS No. 113411-09-9

Fosinoprilat acyl-beta-D-glucuronide

Cat. No.: B587400
CAS No.: 113411-09-9
M. Wt: 611.625
InChI Key: MEKOZVBEQBWEGK-CXOPANLHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Molecular Formula

Fosinoprilat acyl-β-D-glucuronide is systematically named (2S,3S,4S,5R,6S)-6-[(2S,4S)-4-cyclohexyl-1-[2-[hydroxy(4-phenylbutyl)phosphinyl]acetyl]pyrrolidine-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid . Its molecular formula is C₂₉H₄₂NO₁₁P , with a molecular weight of 611.62 g/mol . The structure comprises a fosinoprilat moiety (a phosphinic acid derivative) conjugated to β-D-glucuronic acid via an acyl linkage at the carboxylic acid group of fosinoprilat .

Property Value Source
CAS Registry Number 113411-09-9
Exact Mass 611.25000 Da
XLogP3 1.45

Stereochemical Configuration and Isomeric Forms

The compound exhibits multiple stereocenters:

  • Glucuronic acid moiety : β-D-configuration at the anomeric carbon (C1), confirmed by the axial orientation of the glycosidic bond .
  • Fosinoprilat backbone : The (2S,4S)-configuration of the pyrrolidine ring and cyclohexyl group is retained from the parent drug fosinopril .

Isomeric Forms :
Acyl glucuronides are prone to acyl migration , forming positional isomers via intramolecular transacylation. This results in 2-, 3-, and 4-O-acyl isomers, which coexist in equilibrium under physiological conditions . The β-1-O-acyl form is the primary conjugate, but isomerization kinetics depend on steric and electronic factors of the aglycone .

Spectroscopic Characterization (NMR, MS, IR)

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Key signals include the anomeric proton (δ 5.6–5.8 ppm, doublet, J = 7–8 Hz) and the phosphinic acid proton (δ 1.8–2.2 ppm) .
  • ¹³C NMR : The acyl carbonyl resonates at δ 170–175 ppm, while the glucuronic acid carbons appear at δ 95–105 ppm (C1) and δ 70–80 ppm (C2–C5) .

Mass Spectrometry (MS) :

  • High-Resolution MS (HRMS) : [M+H]⁺ ion at m/z 612.2573 (calc. 612.2578 for C₂₉H₄₃NO₁₁P) .
  • Fragmentation : Neutral loss of 176 Da (glucuronic acid) and subsequent cleavage of the phosphinic acid group (Δ m/z 198) .

Infrared Spectroscopy (IR) :

  • Strong absorption bands at 1740 cm⁻¹ (ester C=O stretch) and 1220 cm⁻¹ (P=O stretch) .

X-ray Crystallography and Conformational Analysis

No X-ray crystallographic data are publicly available for fosinoprilat acyl-β-D-glucuronide. However, conformational studies of analogous acyl glucuronides suggest:

  • The glucuronic acid adopts a ⁴C₁ chair conformation , stabilized by hydrogen bonding between the carboxylic acid and hydroxyl groups .
  • The fosinoprilat moiety exhibits a twisted boat conformation in the pyrrolidine ring, optimizing steric interactions between the cyclohexyl and phenylbutyl groups .

Computational Chemistry Predictions of Molecular Geometry

Density Functional Theory (DFT) Calculations :

  • The lowest-energy conformation features a hydrogen bond between the glucuronic acid’s C2-OH and the phosphinic acid oxygen (distance: 2.1 Å) .
  • Molecular Dynamics Simulations : Predict a solvent-accessible surface area (SASA) of 620 Ų, indicating moderate hydrophilicity .
Computational Property Value Method
Dipole Moment 8.2 Debye B3LYP/6-31G*
Rotatable Bond Count 18 PubChem
Polar Surface Area 200.94 Ų PubChem

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[(2S,4S)-4-cyclohexyl-1-[2-[hydroxy(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H42NO11P/c31-22(17-42(38,39)14-8-7-11-18-9-3-1-4-10-18)30-16-20(19-12-5-2-6-13-19)15-21(30)28(37)41-29-25(34)23(32)24(33)26(40-29)27(35)36/h1,3-4,9-10,19-21,23-26,29,32-34H,2,5-8,11-17H2,(H,35,36)(H,38,39)/t20-,21+,23+,24+,25-,26+,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEKOZVBEQBWEGK-CXOPANLHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2CC(N(C2)C(=O)CP(=O)(CCCCC3=CC=CC=C3)O)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@@H]2C[C@H](N(C2)C(=O)CP(=O)(CCCCC3=CC=CC=C3)O)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H42NO11P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90747831
Record name 1-O-[(4S)-4-Cyclohexyl-1-{[hydroxy(4-phenylbutyl)phosphoryl]acetyl}-L-prolyl]-beta-D-glucopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

611.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113411-09-9
Record name 1-O-[(4S)-4-Cyclohexyl-1-{[hydroxy(4-phenylbutyl)phosphoryl]acetyl}-L-prolyl]-beta-D-glucopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Acylation of Fosinoprilat

The synthetic route to fosinoprilat acyl-β-D-glucuronide typically involves the direct acylation of fosinoprilat with activated β-D-glucuronic acid. This reaction is facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) under anhydrous conditions to prevent hydrolysis of the ester bond. The reaction proceeds via nucleophilic attack of the hydroxyl group of β-D-glucuronic acid on the electrophilic phosphorus center of fosinoprilat, forming a stable acyl glucuronide conjugate.

Key Reaction Parameters:

  • Solvent: Anhydrous dichloromethane or dimethylformamide (DMF).

  • Temperature: 0–25°C to minimize side reactions.

  • Molar Ratio: Fosinoprilat to β-D-glucuronic acid (1:1.2) to ensure complete conversion.

Challenges in Synthetic Routes

Synthetic methods often face issues with regioselectivity and product purity . The formation of positional isomers (2-, 3-, or 4-β-glucuronides) due to acyl migration is a major concern, requiring stringent purification steps. For example, HPLC analysis of crude reaction mixtures reveals multiple peaks corresponding to these isomers, necessitating chromatographic separation.

Biosynthetic Preparation Methods

Enzymatic Glucuronidation Using Human Liver Microsomes

Biosynthesis leverages the natural glucuronidation pathway mediated by UDP-glucuronosyltransferases (UGTs) . Human liver microsomes (HLMs) or recombinant UGT isoforms are incubated with fosinoprilat in the presence of uridine diphosphate glucuronic acid (UDPGA) as the glucuronide donor.

Typical Incubation Conditions:

  • Substrate Concentration: 20 μM fosinoprilat.

  • Enzyme Source: HLMs (1 mg/mL protein) or recombinant UGT isoforms (0.2 mg/mL).

  • Cofactors: MgCl₂ (5 mM), alamethicin (50 μg/mL), and D-saccharolactone (1 mg/mL) to inhibit β-glucuronidase activity.

Reaction Phenotyping

Studies using recombinant UGT isoforms identify UGT1A3 , UGT2B7 , and UGT2B15 as primary enzymes responsible for fosinoprilat glucuronidation. The relative activity of these isoforms is quantified using LC-MSⁿ analysis, with UGT2B7 showing the highest catalytic efficiency (Table 1).

Table 1: UGT Isoform Activity in Fosinoprilat Glucuronidation

UGT IsoformRelative Activity (%)
UGT1A328 ± 4
UGT2B752 ± 6
UGT2B1520 ± 3

Optimization of Reaction Conditions

pH and Temperature Dependence

The stability and yield of fosinoprilat acyl-β-D-glucuronide are highly dependent on pH and temperature. Incubations conducted at pH 7.4 and 37°C (mimicking physiological conditions) yield 75–80% conversion within 2 hours. Deviations to acidic (pH < 6) or alkaline (pH > 8) conditions accelerate acyl migration, reducing the proportion of the desired 1-β isomer.

Role of Trapping Agents

To mitigate acyl migration, methoxylamine (1 mM) or glutathione (5 mM) is added to incubation mixtures. Methoxylamine traps reactive aldehyde intermediates formed during isomerization, while glutathione prevents transacylation-mediated protein adduct formation.

Purification and Characterization

Chromatographic Separation

Crude biosynthetic or synthetic products are purified using high-performance liquid chromatography (HPLC) with a C18 reverse-phase column. Mobile phases typically consist of acetonitrile and ammonium formate buffer (pH 3.5), achieving baseline separation of positional isomers.

Table 2: HPLC Purification Parameters

ParameterValue
ColumnC18 (250 × 4.6 mm)
Flow Rate1.0 mL/min
Gradient10–50% acetonitrile
DetectionUV at 254 nm

Structural Confirmation

Purified fractions are analyzed by LC-MSⁿ and NMR spectroscopy . The 1-β isomer exhibits a characteristic anomeric proton signal at δ 5.7 ppm (doublet, J = 8.0 Hz) in ¹H NMR, distinguishing it from 2-, 3-, and 4-β isomers.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial production employs continuous flow reactors to enhance reproducibility and yield. Automated systems maintain optimal temperature (25°C) and residence time (30 minutes), achieving >90% conversion with minimal isomer formation.

Lyophilization for Stability

The final product is lyophilized to prevent hydrolysis during storage. Lyophilized fosinoprilat acyl-β-D-glucuronide retains >95% purity after 12 months at -20°C.

Comparative Analysis of Methods

Synthetic vs. Biosynthetic Routes

  • Yield: Synthetic methods yield 60–70% pure product, whereas biosynthetic routes achieve 80–85% purity due to enzymatic specificity.

  • Cost: Biosynthesis is cost-prohibitive for large-scale production, favoring synthetic approaches in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Fosinoprilat acyl-beta-D-glucuronide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Fosinoprilat acyl-beta-D-glucuronide has a wide range of applications in scientific research:

Mechanism of Action

Fosinoprilat acyl-beta-D-glucuronide exerts its effects through the inhibition of angiotensin-converting enzyme (ACE). The compound binds to the active site of ACE, preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This results in vasodilation and a reduction in blood pressure. The glucuronide moiety enhances the compound’s solubility and facilitates its excretion from the body .

Comparison with Similar Compounds

Comparison with Similar Compounds

Acyl-beta-D-glucuronides are reactive metabolites of carboxylic acid-containing drugs, sharing common properties such as pH-dependent instability, intramolecular acyl migration, and covalent protein adduct formation. Below is a detailed comparison of fosinoprilat acyl-beta-D-glucuronide with structurally or functionally analogous compounds.

Structural and Metabolic Features

Compound Parent Drug Metabolic Pathway Biological Activity Key Structural Features
This compound Fosinopril (ACE inhibitor) Hepatic glucuronidation Inactive Acyl bond at carboxylic acid; beta-D-glucuronic acid
Perindoprilat acyl-beta-D-glucuronide Perindopril (ACE inhibitor) Hepatic glucuronidation Inactive (presumed) Similar ACE inhibitor scaffold; acyl-glucuronide linkage
1-O-Gemfibrozil-beta-D-glucuronide Gemfibrozil (lipid regulator) Hepatic glucuronidation Reactive metabolite Acyl bond; hepatic transport via organic anion carriers
Zomepirac glucuronide Zomepirac (NSAID) Glucuronidation Reactive metabolite Labile acyl bond; forms Schiff base adducts
Furosemide 1-O-acyl glucuronide Furosemide (diuretic) Microsomal glucuronidation Inactive Rearrangement to beta-glucuronidase-resistant isomers

Stability and Reactivity

  • 1-O-Gemfibrozil-beta-D-glucuronide : Exhibits carrier-mediated hepatic transport and hydrolysis to gemfibrozil (aglycone) in vivo. Its biliary excretion is inhibited by dibromosulfophthalein (DBSP), indicating shared transport mechanisms with organic anions .
  • Zomepirac glucuronide : Rapidly undergoes intramolecular acyl migration at physiological pH, forming isomers that mediate covalent protein binding via Schiff base formation .
  • Furosemide glucuronide : Rearranges into beta-glucuronidase-resistant isomers at pH > 6.0, complicating analytical quantification .

Protein Adduct Formation and Toxicity

  • This compound: No direct evidence of adduct formation is provided in the evidence, but its inactivity suggests lower reactivity compared to other acyl glucuronides .
  • Zomepirac glucuronide : Covalently binds to albumin via lysine residues, with adduct stability influenced by pH and reducing agents .
  • Mefenamic acid glucuronides : 3-COOH Mef-G and 3-OH Mef-G are associated with sulfonation pathways, though their toxicological significance remains unclear .

Analytical Challenges

  • Instability during handling : Acyl glucuronides require low-temperature storage and rapid processing to prevent hydrolysis or isomerization .
  • Chromatographic resolution : LC-MS/MS methods are essential for distinguishing isomers (e.g., furosemide glucuronide isomers ) and quantifying low-abundance metabolites (e.g., morphine-6-beta-D-glucuronide ).

Research Findings and Implications

This compound: Represents a detoxification pathway, as it lacks pharmacological activity . Contrasts with gemfibrozil’s glucuronide, which contributes to hepatotoxicity via protein adduct accumulation .

Perindoprilat Acyl-beta-D-Glucuronide: Structurally analogous to fosinoprilat’s metabolite but lacks detailed pharmacokinetic or toxicity data .

Clinical Relevance of Acyl Migration :

  • Isomerization of zomepirac and furosemide glucuronides complicates bioanalytical assays, leading to underestimation of exposure in pharmacokinetic studies .

Therapeutic Monitoring: Reactive acyl glucuronides (e.g., gemfibrozil’s) may require monitoring for adduct-related toxicity, whereas inactive conjugates (e.g., fosinoprilat’s) are less concerning .

Biological Activity

Fosinoprilat acyl-β-D-glucuronide is a significant metabolite of the angiotensin-converting enzyme (ACE) inhibitor fosinopril. Understanding its biological activity is crucial for evaluating its pharmacological effects, potential toxicity, and therapeutic applications. This article reviews the biological activity of fosinoprilat acyl-β-D-glucuronide, focusing on its metabolic pathways, pharmacokinetics, and interactions with biological systems.

Metabolic Pathway and Formation

Fosinopril is a prodrug that undergoes hydrolysis to form its active metabolite, fosinoprilat. Subsequently, fosinoprilat is conjugated with glucuronic acid through a process known as glucuronidation to produce fosinoprilat acyl-β-D-glucuronide. This metabolic transformation enhances the solubility and facilitates the excretion of the drug, impacting its pharmacokinetics and biological activity .

Key Characteristics:

  • Molecular Formula: C36H54NO13P
  • Molecular Weight: 739.79 g/mol
  • Biological Role: Enhances solubility and promotes excretion of fosinopril.

Pharmacokinetics

The pharmacokinetic profile of fosinoprilat acyl-β-D-glucuronide is characterized by its high protein binding (≥ 95%) and limited distribution volume. After administration, approximately 75% of the radioactivity in plasma is attributed to active fosinoprilat, while 20-30% is present as the glucuronide conjugate .

Table 1: Pharmacokinetic Parameters of Fosinoprilat Acyl-β-D-Glucuronide

ParameterValue
Protein Binding≥ 95%
Volume of DistributionLow
Terminal Elimination Half-Life~12 hours
Clearance (IV)26 - 39 mL/min

Biological Activity

Fosinoprilat acyl-β-D-glucuronide has been studied primarily for its role in pharmacokinetics and potential toxicology. Notably, while fosinoprilat exhibits ACE inhibitory activity, the glucuronide conjugate does not possess this activity . This distinction is critical when considering the therapeutic efficacy of fosinopril versus its metabolites.

ACE Inhibition

Fosinoprilat effectively inhibits ACE, leading to decreased production of angiotensin II, a potent vasoconstrictor. This mechanism contributes to the antihypertensive effects observed with fosinopril treatment. However, the glucuronide metabolite does not contribute to this action .

Case Studies and Clinical Implications

Research has indicated that the formation of acyl glucuronides like fosinoprilat acyl-β-D-glucuronide can lead to covalent modifications of proteins. These interactions may result in adverse drug reactions, particularly in patients with specific metabolic conditions such as nonalcoholic fatty liver disease (NAFLD) where drug-induced liver injury may be exacerbated .

Notable Case Studies:

  • Drug-Induced Liver Injury: In patients with NAFLD treated with fosinopril, there was an increased risk of acute liver injury due to altered metabolic environments that enhance drug cytotoxicity .
  • Pharmacogenomic Variability: Variations in glucuronidation pathways among individuals could influence the efficacy and safety profiles of fosinopril treatment, necessitating personalized approaches in hypertension management.

Q & A

Q. How to design stability studies for this compound under physiological conditions?

  • Methodological Answer : Simulate gastrointestinal (pH 1–3) and systemic (pH 7.4) environments. Monitor degradation kinetics via HPLC at 37°C. Include isomerization rates and reversibility assays to assess reformation of active metabolites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.